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For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Dimethylbutanal, a branched aliphatic aldehyde, serves as a key intermediate in organic

synthesis and presents interesting reactivity due to its steric hindrance and lack of α-

hydrogens. This technical guide provides a comprehensive overview of its IUPAC

nomenclature, physicochemical properties, synthesis, and characteristic reactions, tailored for

professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Structural Properties
The systematic IUPAC name for this compound is 2,2-dimethylbutanal.[1] The naming follows

the standard rules of organic nomenclature:

Identify the Parent Chain: The longest continuous carbon chain containing the aldehyde

functional group is a butane chain (four carbons).

Identify the Principal Functional Group: The presence of a -CHO group makes it an

aldehyde, so the suffix "-al" is used.

Number the Parent Chain: The carbon of the aldehyde group is assigned position 1.
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Identify and Name Substituents: Two methyl groups are attached to the second carbon atom.

Assemble the Name: The substituents are named and numbered, leading to the final name:

2,2-dimethylbutanal.

Synonyms for this compound include 2,2-dimethylbutyraldehyde.[1][2]

Physicochemical and Spectroscopic Data
A summary of key physicochemical and spectroscopic data for 2,2-dimethylbutanal is
presented in the tables below. This data is crucial for its identification, purification, and handling

in a laboratory setting.

Table 1: Physicochemical Properties of 2,2-Dimethylbutanal

Property Value Reference

Molecular Formula C₆H₁₂O [2][3]

Molecular Weight 100.16 g/mol [1]

CAS Number 2094-75-9 [1][2]

Boiling Point Not Available [3]

Melting Point Not Available [3]

Density Not Available [3]

Table 2: Spectroscopic Data for 2,2-Dimethylbutanal
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Spectroscopic Data Key Features Reference

¹H NMR

Data for the analogous 2,2-

dimethylbutane shows distinct

peaks for the different proton

environments. A similar pattern

would be expected for the

butanal, with a characteristic

aldehyde proton signal.

[4]

¹³C NMR

For the related 2,2-

dimethylbutane, four distinct

signals are observed,

corresponding to the four

unique carbon environments.

[5]

Mass Spectrometry (EI)

The mass spectrum of the

parent alkane, 2,2-

dimethylbutane, shows a very

weak molecular ion peak at

m/z 86 due to instability, with a

base peak at m/z 57. A similar

fragmentation pattern

dominated by cleavage around

the quaternary carbon would

be anticipated for 2,2-

dimethylbutanal.

[6][7]

Synthesis and Experimental Protocols
The primary route for the synthesis of 2,2-dimethylbutanal is the oxidation of the

corresponding primary alcohol, 2,2-dimethyl-1-butanol.

Synthesis of 2,2-Dimethylbutanal via Oxidation of 2,2-
Dimethyl-1-butanol
Reaction:
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Experimental Protocol (General Procedure):

A common method for the oxidation of primary alcohols to aldehydes is the use of pyridinium

chlorochromate (PCC) in a suitable solvent like dichloromethane (CH₂Cl₂).

Reagent Preparation: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in

dichloromethane.

Reaction Execution: A solution of 2,2-dimethyl-1-butanol in dichloromethane is added to the

PCC suspension in one portion.

Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress of

the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, the reaction mixture is diluted with a solvent such as diethyl

ether and filtered through a pad of silica gel or celite to remove the chromium salts.

Purification: The solvent is removed from the filtrate under reduced pressure, and the

resulting crude aldehyde can be purified by distillation.

Note: Specific quantitative data for the yield of this reaction for 2,2-dimethylbutanal is not

readily available in the reviewed literature.

Chemical Reactivity and Experimental Protocols
Due to the absence of α-hydrogens, 2,2-dimethylbutanal exhibits reactivity that is distinct from

aldehydes that can form enolates.

Cannizzaro Reaction
Aldehydes lacking α-hydrogens, such as 2,2-dimethylbutanal, undergo a disproportionation

reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid salt.

[8][9]

Reaction:

Experimental Protocol (General Procedure):
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Reaction Setup: 2,2-dimethylbutanal is mixed with a concentrated solution of a strong

base, such as potassium hydroxide or sodium hydroxide.

Reaction Conditions: The mixture is typically heated to facilitate the reaction.

Work-up and Separation: After the reaction is complete, the mixture is cooled. The alcohol

product can be separated from the aqueous layer containing the carboxylate salt by

extraction with an organic solvent like diethyl ether. The carboxylic acid can be recovered by

acidifying the aqueous layer, followed by extraction.

Note: The theoretical yield for each product in a standard Cannizzaro reaction is 50%.[10]

Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and

ketones using a phosphorus ylide (Wittig reagent).[11]

Reaction with Methylenetriphenylphosphorane:

Experimental Protocol (General Procedure):

Ylide Preparation: The Wittig reagent, such as methylenetriphenylphosphorane, is typically

prepared in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide)

with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like tetrahydrofuran

(THF).

Reaction with Aldehyde: A solution of 2,2-dimethylbutanal in the same solvent is added to

the prepared ylide at a low temperature (e.g., 0 °C or -78 °C).

Reaction Progression: The reaction mixture is allowed to warm to room temperature and

stirred until completion, as monitored by TLC or GC.

Work-up and Purification: The reaction is quenched, and the product is extracted. The major

byproduct, triphenylphosphine oxide, can be removed by chromatography or crystallization

to yield the pure alkene.

Reaction with Grignard Reagents
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Grignard reagents act as strong nucleophiles and add to the carbonyl carbon of aldehydes to

form secondary alcohols after an acidic workup.

Reaction with Methylmagnesium Bromide:

Experimental Protocol (General Procedure):

Reaction Setup: A solution of 2,2-dimethylbutanal in an anhydrous ether solvent (e.g.,

diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.

Grignard Addition: The Grignard reagent (e.g., methylmagnesium bromide in ether) is added

dropwise to the aldehyde solution, typically at a low temperature (e.g., 0 °C).

Reaction Monitoring: The reaction progress is monitored by TLC.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride or a dilute acid.

Purification: The product is extracted with an organic solvent, and the organic layer is dried

and concentrated. The resulting secondary alcohol can be purified by distillation or

chromatography.

Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological

activity and involvement of 2,2-dimethylbutanal in cellular signaling pathways. General studies

on aliphatic aldehydes suggest potential for cytotoxicity, but specific pathways for 2,2-
dimethylbutanal have not been elucidated.[12] Further research is required to understand its

metabolic fate and potential interactions with biological systems.

Visualizing Chemical Transformations
The following diagram illustrates the key chemical transformations of 2,2-dimethylbutanal
discussed in this guide, providing a clear workflow for its synthesis and subsequent reactions.
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Caption: Synthetic and reaction pathways of 2,2-dimethylbutanal.

Conclusion
This technical guide provides a foundational understanding of 2,2-dimethylbutanal for

researchers and professionals in the chemical and pharmaceutical sciences. While detailed

experimental data for some reactions of this specific aldehyde are sparse, the general

principles of aldehyde chemistry provide a strong framework for its synthesis and manipulation.

The unique structural feature of having no α-hydrogens dictates its characteristic reactivity,

making it a valuable substrate for specific synthetic transformations. Further investigation into

its biological properties is warranted to fully understand its potential applications and

toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1614802?utm_src=pdf-body-img
https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://www.benchchem.com/product/b1614802?utm_src=pdf-body
https://www.benchchem.com/product/b1614802?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 2,2-Dimethylbutanal | CymitQuimica [cymitquimica.com]

3. chemsynthesis.com [chemsynthesis.com]

4. 2,2-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation
of chemical shifts ppm spin spin line splitting H1 2,2-dimethylbutane 1-H nmr doc brown's
advanced organic chemistry revision notes [docbrown.info]

5. C-13 nmr spectrum of 2,2-dimethylbutane analysis of chemical shifts ppm interpretation of
C-13 chemical shifts ppm of 2,2-dimethylbutane C13 13-C nmr doc brown's advanced
organic chemistry revision notes [docbrown.info]

6. Butanal, 2,2-dimethyl- [webbook.nist.gov]

7. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis
and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic
chemistry revision notes [docbrown.info]

8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

9. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]

10. lscollege.ac.in [lscollege.ac.in]

11. organicreactions.org [organicreactions.org]

12. Mutagenicity and cytotoxicity of 2-butoxyethanol and its metabolite, 2-
butoxyacetaldehyde, in Chinese hamster ovary (CHO-AS52) cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethylbutanal:
Nomenclature, Properties, and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614802#2-2-dimethylbutanal-iupac-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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